molecular formula C12H18FNO3 B1492385 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine CAS No. 2097984-46-6

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Cat. No. B1492385
CAS RN: 2097984-46-6
M. Wt: 243.27 g/mol
InChI Key: BWMBUGKPASKCHZ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is classified as a novel stimulant and substituted cathinone . The compound has a molecular formula of C12H18FNO3 and a molecular weight of 243.27 g/mol.


Molecular Structure Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Scientific Research Applications

Marfey's Reagent in Enantiomeric Analysis

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is used for the separation of enantiomeric isomers of amino acids and amine compounds. This research outlines the reagent's historical development, actual uses in amino acid, short peptide, and pharmaceutical compounds analysis, alongside its advantages and disadvantages over other techniques (B'hymer, Montes-Bayón, & Caruso, 2003).

Electrophilic Amination and Fluorine Atom Removal

Electrophilic amination involving the complete removal of the fluorine atom from fluorophenols demonstrates a unique synthetic pathway that could be relevant for compounds like 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine, offering insights into the potential for structural modification and the introduction of amine groups (Bombek, Požgan, Kočevar, & Polanc, 2004).

Curing Systems for Thermosetting Resins

The study on curing systems for benzoxazine with amine reveals the reactivity and mechanisms behind the use of amines as nucleophilic hardeners for thermosetting resins, providing a foundation for understanding the interactions between amines and epoxy or oxazine rings, which could be applicable to the functionalization or modification of compounds like 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine (Sun et al., 2015).

Photocuring and Photochemistry of Halogenated Compounds

Research on halogenated thioxanthones, including 1-fluoro-4-propoxythioxanthone, highlights their use as photoinitiators in polymerization reactions, demonstrating the role of fluorinated compounds in photocuring processes. Such studies offer insights into the use of fluorinated amines in light-induced chemical transformations (Allen et al., 1994).

Fluorogenic Assays and Amine Labeling

The development of amine-reactive dyes for the fluorogenic detection and labeling of amines, amino acids, and proteins shows the significance of fluorinated compounds in bioanalytical applications. This could suggest avenues for the application of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine in biological labeling or sensing technologies (Jeon et al., 2020).

properties

IUPAC Name

2-fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3/c1-12(13,7-14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,7,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMBUGKPASKCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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